molecular formula C9H8Cl2O2 B2699297 3,5-Dichloro-4-ethoxybenzaldehyde CAS No. 43171-37-5

3,5-Dichloro-4-ethoxybenzaldehyde

Cat. No.: B2699297
CAS No.: 43171-37-5
M. Wt: 219.06
InChI Key: RREIHDZMWHOPJY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-ethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-4-ethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use cost-effective and efficient oxidizing agents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-ethoxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. This combination of functional groups makes it a valuable intermediate in the production of various compounds .

Properties

IUPAC Name

3,5-dichloro-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREIHDZMWHOPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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